Cas no 1361646-98-1 (5'-(Bromomethyl)-2'-fluoro-2,3,6-trichlorobiphenyl)

5'-(Bromomethyl)-2'-fluoro-2,3,6-trichlorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 5'-(Bromomethyl)-2'-fluoro-2,3,6-trichlorobiphenyl

-

- インチ: 1S/C13H7BrCl3F/c14-6-7-1-4-11(18)8(5-7)12-9(15)2-3-10(16)13(12)17/h1-5H,6H2

- InChIKey: DBXXZSQWEFRIQI-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC=C(C(=C1)C1C(=CC=C(C=1Cl)Cl)Cl)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 279

- 疎水性パラメータ計算基準値(XlogP): 6.1

- トポロジー分子極性表面積: 0

5'-(Bromomethyl)-2'-fluoro-2,3,6-trichlorobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011010616-500mg |

5'-(Bromomethyl)-2'-fluoro-2,3,6-trichlorobiphenyl |

1361646-98-1 | 97% | 500mg |

863.90 USD | 2021-05-31 | |

| Alichem | A011010616-250mg |

5'-(Bromomethyl)-2'-fluoro-2,3,6-trichlorobiphenyl |

1361646-98-1 | 97% | 250mg |

470.40 USD | 2021-05-31 | |

| Alichem | A011010616-1g |

5'-(Bromomethyl)-2'-fluoro-2,3,6-trichlorobiphenyl |

1361646-98-1 | 97% | 1g |

1,564.50 USD | 2021-05-31 |

5'-(Bromomethyl)-2'-fluoro-2,3,6-trichlorobiphenyl 関連文献

-

1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

5'-(Bromomethyl)-2'-fluoro-2,3,6-trichlorobiphenylに関する追加情報

5'-(Bromomethyl)-2'-fluoro-2,3,6-trichlorobiphenyl: A Comprehensive Overview

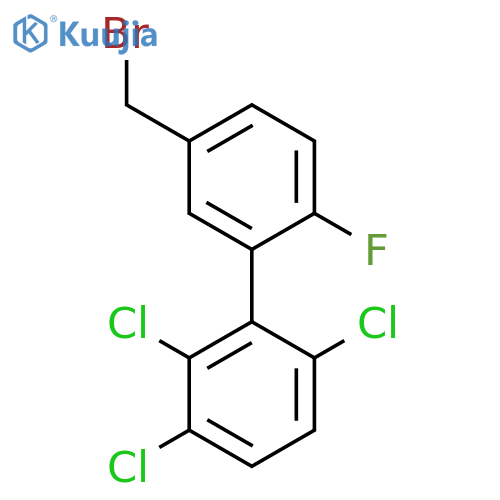

The compound 5'-(Bromomethyl)-2'-fluoro-2,3,6-trichlorobiphenyl, identified by the CAS number 1361646-98-1, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of biphenyl derivatives, which are widely studied for their unique chemical properties and potential uses in various industries. The structure of this compound consists of two phenyl rings connected by a single bond, with specific substituents attached to each ring that contribute to its distinct chemical behavior.

The substituents on the biphenyl structure play a crucial role in determining the compound's reactivity and functionality. In this case, the first ring (referred to as the "upper" ring) contains three chlorine atoms at positions 2, 3, and 6. These chlorines introduce electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its stability under certain conditions. The second ring (the "lower" ring) features a bromomethyl group (-CH₂Br) at position 5' and a fluorine atom at position 2'. The bromomethyl group introduces additional functionality, such as potential sites for substitution reactions or nucleophilic attacks, while the fluorine atom further modifies the electronic environment of the molecule.

Recent studies have highlighted the importance of such substituted biphenyl compounds in various fields, including materials science and pharmaceutical research. For instance, researchers have explored the use of 5'-(Bromomethyl)-2'-fluoro-2,3,6-trichlorobiphenyl as a precursor for synthesizing advanced materials with tailored electronic properties. The presence of halogens in the structure makes this compound particularly useful in organometallic chemistry and catalysis.

In terms of synthesis, this compound can be prepared through a multi-step process involving electrophilic substitution reactions on biphenyl derivatives. The introduction of chlorine atoms is typically achieved via chlorination reactions under specific conditions, while the bromomethyl group can be introduced through alkylation or coupling reactions. The precise control of reaction conditions is essential to ensure high yields and purity of the final product.

The applications of 5'-(Bromomethyl)-2'-fluoro-2,3,6-trichlorobiphenyl are not limited to chemical synthesis but also extend into environmental science and toxicology. Due to its structural complexity and halogen content, this compound has been studied for its potential environmental impact and bioaccumulation properties. Recent research has focused on understanding its degradation pathways under various environmental conditions and its effects on aquatic ecosystems.

From a safety standpoint, handling this compound requires adherence to standard laboratory protocols due to its potential hazards associated with exposure to skin or inhalation. Proper protective equipment and ventilation systems are recommended when working with this material.

In conclusion, 5'-(Bromomethyl)-2'-fluoro-2,3,6-trichlorobiphenyl is a versatile compound with significant potential in multiple scientific domains. Its unique structure and functional groups make it an interesting subject for both fundamental research and applied studies. As new applications continue to emerge, further investigation into its properties and behavior will undoubtedly contribute to advancements in chemistry and related fields.

1361646-98-1 (5'-(Bromomethyl)-2'-fluoro-2,3,6-trichlorobiphenyl) 関連製品

- 2877657-23-1(2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine)

- 2229334-84-1(methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate)

- 2228592-67-2(methyl 2-hydroxy-3-methyl-3-(5-methylpyridin-3-yl)butanoate)

- 76635-31-9(4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline)

- 149872-98-0((3-phenyl-1H-pyrazol-4-yl)methanol)

- 2418663-20-2(2-{4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl}-N-(1-cyanocyclopentyl)acetamide hydrochloride)

- 107855-60-7(1,3-Dimethyl 2-(3-chlorophenyl)propanedioate)

- 2229399-63-5(2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid)

- 893732-30-4((2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid)

- 842144-08-5(tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate)